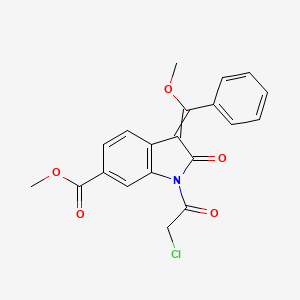

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate

Description

Evolutionary Development of 2-Oxindole-Based Therapeutic Agents

The oxindole nucleus, characterized by a bicyclic structure with a 2-oxo group, has evolved from natural alkaloids to synthetic kinase inhibitors. Early discoveries, such as the isolation of oxindole alkaloids from Uncaria tomentosa, revealed antiproliferative and anti-inflammatory properties. These findings spurred synthetic efforts to optimize bioactivity. For instance, sunitinib—a 5-fluoro-3-alkenyl-2-oxoindole—was developed as a multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Similarly, nintedanib, a 6-substituted 2-oxoindole, inhibits fibroblast growth factor receptors (FGFRs) and VEGFRs. Modern optimization strategies, such as hybridization (e.g., conjugating oxindole with biaryl ureas) and scaffold hopping, have enhanced selectivity and potency. The target compound exemplifies this evolution, incorporating a 6-carboxylate moiety and a chloroacetyl group to modulate solubility and target engagement.

Structural Motifs Governing Kinase Inhibition Capabilities

Kinase inhibition by oxindole derivatives depends on three critical motifs:

- C3 Substituents : The methoxy(phenyl)methylene group at C3 enables hydrophobic interactions with kinase back pockets. This motif mimics the 3-alkenyl side chain in sunitinib, which occupies the hydrophobic hinge region of VEGFR-2.

- C6 Functionalization : The methyl carboxylate at C6 enhances solubility and mimics the 6-nitro group in early oxindole leads, which improved potency but was replaced due to mutagenicity concerns.

- N1 Modifications : The 2-chloroacetyl group at N1 may act as a hydrogen bond acceptor or electrophilic warhead, potentially covalently targeting cysteine residues in kinases like BRAF.

Molecular docking studies of similar oxindoles reveal that the Z-configuration of the C3 substituent optimally aligns with the ATP-binding cleft of kinases such as FGFR1 and RET. For example, compound 15c—a structurally analogous oxindole—inhibits FGFR1 and RET with IC~50~ values of 1.287 μM and 1.185 μM, respectively.

Table 1: Key Structural Motifs in Oxindole-Based Kinase Inhibitors

| Compound | C3 Substituent | C6 Substituent | N1 Modification | Primary Kinase Targets |

|---|---|---|---|---|

| Sunitinib | 5-Fluoro-3-alkenyl | - | - | VEGFR, PDGFR |

| Nintedanib | 3-alkenyl | Methoxycarbonyl | - | FGFR, VEGFR |

| Target Compound | Methoxy(phenyl)methylene | Methyl carboxylate | 2-Chloroacetyl | FGFR1, RET (predicted) |

Comparative Analysis With FDA-Approved Oxindole Derivatives

The target compound shares structural similarities with sunitinib and nintedanib but diverges in key regions:

- C3 Flexibility : Unlike sunitinib’s rigid 3-alkenyl group, the methoxy(phenyl)methylene moiety introduces conformational flexibility, potentially enabling broader target engagement.

- C6 Polar Groups : The methyl carboxylate at C6 contrasts with nintedanib’s methoxycarbonyl group, which may alter solubility and off-target effects.

- Multi-Target Potential : While sunitinib and nintedanib primarily inhibit RTKs, the chloroacetyl group in the target compound suggests possible activity against serine/threonine kinases like BRAF.

Mechanistic Insights :

- Sunitinib’s 5-fluoro group enhances DNA intercalation, whereas the target compound’s 6-carboxylate may favor ionic interactions with lysine residues in kinase catalytic domains.

- Nintedanib’s 6-methoxycarbonyl group contributes to its ~20 mg/mL aqueous solubility, a trait potentially shared by the methyl carboxylate in the target compound.

Properties

CAS No. |

1160293-24-2 |

|---|---|

Molecular Formula |

C20H16ClNO5 |

Molecular Weight |

385.8 g/mol |

IUPAC Name |

methyl 1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate |

InChI |

InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-9-8-13(20(25)27-2)10-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3 |

InChI Key |

SGESEGRPYLHYDV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chlorimide Intermediate (Methyl 1-(2-Chloroacetyl)-2-Oxoindoline-6-Carboxylate)

- Starting Material: 6-Methoxycarbonyl-2-oxindole or methyl 2-oxoindoline-6-carboxylate

- Reagents: Chloroacetyl chloride or chloroacetic anhydride (commercially available, e.g., from SF-Chem, Switzerland)

- Solvent: Toluene or other non-polar solvents

- Conditions: Reflux for approximately 3 hours

- Procedure: The N-chloroacetylation is performed by treating methyl 2-oxoindoline-6-carboxylate with chloroacetic anhydride in toluene under reflux. After completion, the reaction mixture is cooled, and crystallization is induced by adding a non-polar solvent such as methylcyclohexane at elevated temperatures (80–100 °C), followed by cooling to -5 °C to room temperature.

- Isolation: The solid chlorimide is collected by filtration, washed with polar solvents like methanol, and dried.

- Yield: Approximately 81–93.5% isolated yield reported

- Notes: The crystallization and washing steps are critical to obtain pure chlorimide crystals suitable for the next step.

Conversion of Chlorimide to this compound ("Chlorenol")

- Reagents: Trimethyl orthobenzoate (used in molar excess, typically 2.5–6 equivalents)

- Solvent: High boiling, aprotic solvents such as toluene, butyl acetate, N,N-dimethylformamide, or xylene; toluene is preferred for its azeotropic properties

- Additives: Methanol scavengers such as acetic anhydride to facilitate the reaction and prevent side reactions

- Conditions: Heating at 100–140 °C for 4–25 hours depending on solvent and scale

- Procedure: The chlorimide intermediate is reacted with trimethyl orthobenzoate in the presence of acetic anhydride in the chosen solvent. During the reaction, volatile byproducts (including methanol and acetic acid) are removed by distillation, often under reflux with solvent replacement to maintain volume.

- Isolation: After completion, the reaction mixture is cooled to ambient or slightly sub-ambient temperatures (-10 to 25 °C) to induce crystallization. The solid product is filtered, washed with solvents such as toluene, xylene, or ethyl acetate, and dried.

- Yield: High isolated yields reported, typically 81–92%

- Notes: Removal of acetic acid by azeotropic distillation is critical to prevent decomposition of trimethyl orthobenzoate and to improve yield and purity. The process avoids tedious evaporations to dryness and recrystallizations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Chloroacetylation | Chloroacetic anhydride (excess) | Toluene | Reflux (~110) | ~3 | 81–93.5 | Crystallization by methylcyclohexane addition; washing with methanol |

| Enolether formation (Chlorenol) | Trimethyl orthobenzoate + Acetic anhydride | Toluene, xylene, DMF, butyl acetate | 100–140 | 4–25 | 81–92 | Methanol and acetic acid removed by distillation; crystallization at ambient to -10 °C |

Research Outcomes and Advantages

- High Purity and Yield: The described methods yield the target compound with high purity and yields exceeding 80%, suitable for pharmaceutical intermediate use.

- Operational Simplicity: Use of azeotropic solvents like toluene allows in situ removal of acetic acid, preventing side reactions and simplifying workup.

- Scalability: The process is amenable to industrial scale due to minimized isolation steps and avoidance of tedious evaporations.

- Versatility: Alternative solvents and conditions allow flexibility depending on equipment and scale.

- Environmental and Safety Considerations: Use of chloroacetic anhydride requires careful handling due to toxicity; however, the process minimizes waste and avoids chromatographic purifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

It is challenging to provide a detailed article focusing solely on the applications of the compound "(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate" with comprehensive data tables and well-documented case studies, as the search results do not offer specific applications. However, based on the information gathered, here's what can be inferred regarding its potential applications and chemical properties:

Chemical Properties and Reactions

- This compound has the molecular formula and a molecular weight of 385.798 .

- The compound can undergo various chemical reactions:

- Oxidation: Using strong oxidizing agents like potassium permanganate and chromium trioxide to form corresponding oxo derivatives.

- Reduction: Using reducing agents like sodium borohydride and lithium aluminum hydride to yield reduced forms.

- Substitution: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions, such as amines and thiols.

Potential Applications

- The compound's mechanism of action involves interaction with specific molecular targets, and it can bind to enzymes or receptors, altering their activity and leading to various biological effects.

- Its specific combination of functional groups confers distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

- While specific applications are not detailed in the search results, the presence of a chloroacetyl group suggests it could be used as a precursor in synthesizing more complex molecules or as an intermediate in pharmaceutical research.

Related Compounds

- Trifluorotoluene: An organic compound with similar functional groups but different applications.

- Pregabalin Lactam Methylene Dimer: Another complex organic compound with distinct properties and uses.

- Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate: A related compound with a similar structure .

Mechanism of Action

The mechanism of action of (Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Reactivity and Bioactivity

Physicochemical Properties

However, molecular weight trends suggest:

- Higher molecular weight derivatives (e.g., Impurity 18 at 649.76 g/mol) may exhibit reduced membrane permeability compared to the target compound (385.80 g/mol) .

- The ethanesulphonate salt form of nintedanib improves aqueous solubility, critical for oral bioavailability .

Methodological Considerations in Structural Analysis

Crystallographic databases like the Cambridge Structural Database (CSD) and software suites (e.g., SHELX, ORTEP) underpin structural validation of these compounds . For instance:

- SHELX : Widely used for small-molecule refinement, ensuring accurate determination of Z/E configurations .

- CSD : Contains over 250,000 structures, enabling comparative analysis of bond lengths and angles in indoline derivatives .

Research and Regulatory Implications

- Quality Control : Impurities like 18 and 28 are monitored to ensure compliance with ICH guidelines (e.g., ICH Q3A/B) during drug manufacturing .

- Synthetic Optimization : Replacing the chloroacetyl group with acetyl (as in Impurity 28) could simplify synthesis but may compromise intermediate stability .

Biological Activity

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate, a complex organic compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 385.798 g/mol. The structure features a chloroacetyl group, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₅ |

| Molecular Weight | 385.798 g/mol |

| CAS Number | 1160293-24-2 |

Synthesis

The synthesis typically involves several steps starting from readily available precursors. A common method includes the reaction of 2-chloroacetyl chloride with an indoline derivative, followed by a reaction with methoxybenzaldehyde under basic conditions. This multi-step process requires careful control of temperature and pH to achieve high yields.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. This compound has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of approximately 52 nM in MCF-7 breast cancer cells, indicating potent anticancer properties .

- Selectivity : The compound has been evaluated for selectivity against cancerous versus non-cancerous cells. Results indicated higher selectivity for cancer cells, making it a promising candidate for targeted cancer therapies .

- Mechanistic Studies : Docking studies revealed that this compound binds effectively to the active site of VEGFR-2, forming hydrogen bonds with key amino acid residues, which is critical for its inhibitory activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| (Z)-Methyl 1-(2-Chloroacetyl)... | 0.39 | VEGFR-2 |

| Pregabalin Lactam Methylene Dimer | 0.64 | CAKI-1 Cell Line |

| Trifluorotoluene | N/A | Various |

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-formyl-indole-2-carboxylate derivatives and substituted thiazolones or aminothiazoles. For example, refluxing 3-formyl-1H-indole-2-carboxylate (0.11 mol) with 2-aminothiazol-4(5H)-one (0.1 mol) in acetic acid with sodium acetate as a catalyst yields crystalline products after recrystallization from DMF/acetic acid . Purity validation requires HPLC (≥95% purity) and spectroscopic techniques (NMR, IR) to confirm functional groups.

Q. How can crystallographic data for this compound be obtained and validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, ensuring R-factors < 0.05 for high precision. Cross-validate results with the Cambridge Structural Database (CSD) to compare bond lengths and angles against similar indole derivatives .

Q. What spectroscopic techniques are critical for characterizing the Z-isomer configuration?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish the Z-isomer from the E-isomer. In the Z-configuration, spatial proximity between the methoxy(phenyl)methylene group and the oxoindoline ring generates distinct NOE correlations. IR spectroscopy can further confirm the presence of carbonyl (C=O) and ester (C-O) groups .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloroacetyl group be studied to optimize regioselectivity?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and identify electrophilic/nucleophilic sites. Experimentally, track reaction pathways using substituent-controlled reactions (e.g., substitution with amines or thiols under basic conditions). For example, substitution at the chloroacetyl group occurs preferentially in polar aprotic solvents like DMF at 60–80°C .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Standardize protocols by:

Q. How can the compound’s stability under experimental conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor degradation via TLC or HPLC.

- Photostability : Expose to UV light (300–400 nm) and track changes in absorbance spectra.

- Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C for 24–72 hours. Use Arrhenius plots to predict shelf life .

Structural and Computational Analysis

Q. How can molecular docking predict interactions between this compound and biological targets?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite:

Obtain target protein structures from the PDB (e.g., kinases or receptors).

Prepare the ligand by optimizing its geometry with Gaussian09 (B3LYP/6-31G* basis set).

Run docking simulations with flexible side chains and analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong binding) .

Q. What crystallographic software is recommended for refining complex disorder in the structure?

- Methodological Answer : SHELXL is preferred for handling disorder via PART and SIMU commands. For visualization, ORTEP-3 provides graphical interfaces to model anisotropic displacement parameters and validate hydrogen bonding networks .

Data Analysis and Reproducibility

Q. How can researchers address low reproducibility in synthetic yields?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, a central composite design can optimize reaction time (3–5 hours) and temperature (70–90°C) in acetic acid reflux .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. For multi-parametric data, apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Tables for Key Data

| Reaction Optimization Parameters |

|---|

| Parameter |

| --------------------- |

| Temperature |

| Solvent |

| Catalyst |

| Reaction Time |

| Stability Assessment Conditions |

|---|

| Condition |

| --------------------- |

| Thermal (60°C) |

| UV Exposure |

| pH 7.4 Buffer |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.